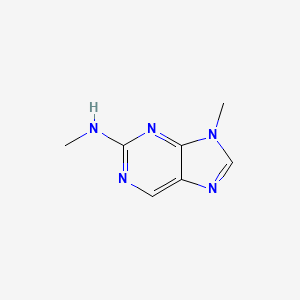

N,9-Dimethyl-9H-purin-2-amine

Description

Contextualizing Purine (B94841) Chemistry within Medicinal and Biological Research

Purines, heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, are fundamental to all life. rsc.orgrsc.org Their most recognized role is as essential building blocks for the nucleic acids DNA and RNA, where adenine (B156593) and guanine (B1146940) feature prominently. rsc.org Beyond this, purines are integral to cellular metabolism and signaling. Adenosine triphosphate (ATP), the primary energy currency of the cell, is a purine derivative, and purines are involved in various intracellular signal transduction pathways. rsc.org

The inherent biological significance and structural diversity of the purine nucleus have made it a "privileged scaffold" in drug discovery. nih.govunife.it For decades, researchers have exploited this framework to design molecules that can interact with a wide array of biological targets, including enzymes and receptors. numberanalytics.comontosight.ai Modifications to the purine core at its various positions allow for the fine-tuning of a compound's properties to achieve desired biological activity. rsc.org This has led to the development of purine derivatives as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov The metabolism of all living organisms is heavily reliant on purines, making their synthetic derivatives a rich source of bioactive molecules for medicinal chemistry. rsc.orgrsc.org

Positioning of N,9-Dimethyl-9H-purin-2-amine as a Research Probe and Lead Scaffold

This compound, with the molecular formula C₇H₉N₅, is a specific purine derivative that has garnered attention as a valuable tool in biochemical and pharmaceutical research. smolecule.com Its primary significance in contemporary studies lies in its activity as a kinase inhibitor. smolecule.com Kinases are a large family of enzymes that play critical roles in cell signaling and regulation, and their dysregulation is a common feature in diseases like cancer.

Research has identified this compound as an inhibitor of certain kinases involved in cell cycle control, notably Nek2 (NIMA-related kinase 2). smolecule.com Nek2 is a serine/threonine protein kinase that regulates the separation of centrosomes at the beginning of mitosis. nih.gov Overexpression of Nek2 is observed in many human cancers, making it a viable target for anticancer therapies. nih.gov The ability of this compound to inhibit Nek2 makes it a valuable research probe for studying the kinase's function in cellular processes and a potential starting point, or "lead scaffold," for developing new cancer therapeutics. smolecule.com

The utility of a purine derivative as a lead scaffold is often determined by its selectivity. Interaction studies show that this compound exhibits selectivity for Nek2 over other kinases, such as cyclin-dependent kinase 2 (CDK2). smolecule.com This selectivity is a crucial attribute, as off-target inhibition can lead to undesirable side effects. Structure-guided design efforts have utilized similar purine-based compounds to explore and enhance this selectivity, modifying the purine core to achieve greater potency against Nek2 while minimizing activity against CDK2. nih.gov For instance, studies on related 2-aminopurine (B61359) scaffolds have shown how specific substitutions can lead to potent and selective inhibitors for targets like the BRD9 bromodomain, demonstrating the adaptability of the purine template. nih.govacs.org

| Compound | Nek2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity (CDK2/Nek2) |

|---|---|---|---|

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | 7.0 | >10-fold |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 | 2.70 | 10-fold |

| 2-aminophenyl-6-(cyclohexylmethoxy)-9H-purine | 22 | 1 | 0.045-fold |

Data sourced from a study on purine-based probes for selective Nek2 inhibition, illustrating how modifications around the purine scaffold influence potency and selectivity. nih.gov

Current Research Paradigms and Unaddressed Questions in this compound Studies

The current research paradigm for this compound and its close analogs is heavily focused on its potential as an ATP-competitive kinase inhibitor for oncology. smolecule.comnih.gov The primary mechanism of action explored is the inhibition of cell cycle kinases like Nek2, which can disrupt processes such as centrosome separation during mitosis, a critical step for proliferating cancer cells. smolecule.com Research has also indicated that the compound may interact with topoisomerases, enzymes essential for DNA replication, suggesting another avenue for its potential in treating proliferative diseases. smolecule.comgoogle.com

Despite these advances, several key questions regarding this compound remain unaddressed. A comprehensive understanding of its kinase selectivity profile across the entire human kinome is still lacking. While it shows selectivity for Nek2 over CDK2, its activity against a broader panel of kinases is not fully characterized. Such knowledge is critical for predicting potential off-target effects and for identifying other potential therapeutic applications.

Furthermore, most of the existing research appears to be based on in vitro and biochemical assays. smolecule.comnih.gov A significant unanswered question is how the compound behaves in cellular and, ultimately, in vivo models. Its metabolic stability, pharmacokinetic properties, and efficacy in a complex biological system are largely unknown.

Finally, while the focus has been on kinase and topoisomerase inhibition, the full range of biological targets for this compound may not have been explored. The purine scaffold is known to interact with a wide variety of protein families. ontosight.ai Unbiased screening approaches could reveal novel binding partners and uncover unexpected mechanisms of action or therapeutic possibilities beyond oncology. Future research will need to address these gaps to fully realize the potential of this compound as a chemical probe and a therapeutic lead.

Structure

3D Structure

Properties

CAS No. |

90523-63-0 |

|---|---|

Molecular Formula |

C7H9N5 |

Molecular Weight |

163.18 g/mol |

IUPAC Name |

N,9-dimethylpurin-2-amine |

InChI |

InChI=1S/C7H9N5/c1-8-7-9-3-5-6(11-7)12(2)4-10-5/h3-4H,1-2H3,(H,8,9,11) |

InChI Key |

LOCYDVZQDOILHL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C2C(=N1)N(C=N2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Pathways for N,9-Dimethyl-9H-purin-2-amine Elaboration

The construction of the this compound molecule can be approached through various synthetic strategies, primarily involving either the sequential construction of the bicyclic purine (B94841) core or the modification of a pre-existing purine skeleton.

The de novo synthesis of the purine ring system is a foundational strategy in organic chemistry. microbenotes.com The most common approach is the Traube purine synthesis, which involves the condensation of a substituted pyrimidine (B1678525) with a one-carbon source to form the imidazole (B134444) ring.

A plausible pathway to this compound would begin with a suitably substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine. This starting material can be sequentially functionalized. For instance, reaction with methylamine (B109427) can displace one of the chloro groups. The subsequent cyclization to form the purine ring system requires a series of steps that build the imidazole portion onto the pyrimidine core. wikipedia.orgutah.edu This process involves the introduction of carbon and nitrogen atoms from sources like glycine (B1666218), formate, and glutamine in biological pathways, principles that are adapted for chemical synthesis. wikipedia.orgbiochemden.com

An alternative strategy involves building the purine ring from an imidazole precursor. Starting with a 4,5-dicarboxamidoimidazole, cyclization with a reagent that provides the remaining two carbons and nitrogen of the pyrimidine ring can yield the desired purine scaffold. The specific substituents, such as the 2-amino group and the N9-methyl group, would need to be introduced either on the imidazole precursor or after the formation of the purine ring.

Table 1: Comparison of General Purine Ring Synthesis Strategies

| Strategy | Starting Material | Key Steps | Advantages | Disadvantages |

| Traube Synthesis | Substituted Pyrimidine (e.g., pyrimidine-4,5-diamine) | Nitrosation, reduction, condensation with a C1 source (e.g., formic acid), cyclization. | Versatile, widely used, good availability of starting materials. | Can require harsh conditions, regioselectivity issues in subsequent steps. |

| Imidazole-Based Synthesis | Substituted Imidazole (e.g., 5-aminoimidazole-4-carboxamide) | Reaction with a C1 source (e.g., formamide) for ring closure. | Direct route to certain substitution patterns. | Precursor synthesis can be complex. |

| De Novo Analogue | Acyclic Precursors | Stepwise addition of atoms/groups (e.g., from glycine, formate) followed by cyclizations. microbenotes.com | Mimics biological pathways, allows for isotopic labeling. acs.org | Often lengthy, low overall yields, complex. |

A primary challenge in the synthesis of this compound is the regioselective introduction of the two methyl groups. The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2), making controlled alkylation difficult.

Direct alkylation of a 2-aminopurine (B61359) precursor with a methylating agent typically yields a mixture of products, with methylation occurring at the N7 and N9 positions being the most common outcome. ub.eduacs.org The ratio of N7 to N9 isomers is highly dependent on reaction conditions such as the solvent, the base used, and the nature of the alkylating agent. ub.edu To achieve the desired N9-methylation selectively, several strategies can be employed:

Steric Hindrance: Introducing a bulky substituent at the C6 position can sterically hinder the N7 position, favoring alkylation at N9.

Thermodynamic vs. Kinetic Control: The N9-alkylated product is often the thermodynamically more stable isomer. Running the reaction at higher temperatures or for longer times can favor its formation. Conversely, kinetically controlled conditions might favor the N7 isomer. nih.gov

Directed Synthesis: An unambiguous route involves starting with a precursor where the N9 position is already functionalized, for example, by using a 9-methyl-substituted imidazole or pyrimidine in the ring formation steps.

Once the 2-amino-9-methylpurine core is established, the second methylation must be directed to the exocyclic amino group. This step also faces challenges, as over-methylation to form a quaternary ammonium (B1175870) salt or methylation of other ring nitrogens can occur if they are not protected. Selective N-monomethylation of primary amines is a recognized challenge in organic synthesis, often requiring specific catalytic systems to avoid the formation of dimethylated byproducts. rsc.org

To overcome the challenges of regioselectivity, protecting group chemistry is indispensable. jocpr.com Protecting groups are temporarily installed on reactive sites to prevent them from participating in a reaction, and are later removed to yield the desired product. libretexts.org

In the synthesis of this compound, protecting groups would be crucial for:

Directing N9-Methylation: The exocyclic amino group can be protected, for instance, as an amide (e.g., with an acetyl or benzoyl group). libretexts.org This modification alters the electronic properties of the purine ring and can influence the N7/N9 alkylation ratio.

Preventing Over-Methylation: Before methylating the exocyclic amino group, the remaining ring nitrogens (N1, N3, N7) could be protected. Silyl groups like tert-butyldimethylsilyl (TBDMS) are commonly used for protecting hydroxyl groups in nucleosides but can also be adapted for ring nitrogens. libretexts.org

Facilitating Purification: Bulky protecting groups like the triphenylmethyl (trityl) group can significantly alter the solubility and chromatographic behavior of intermediates, simplifying purification. libretexts.org

A key consideration is the use of an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allowing for the sequential modification of various functional groups within the molecule. jocpr.com For example, a base-labile acyl group on the exocyclic amine could be used alongside an acid-labile group on a ring nitrogen.

Table 2: Potential Protecting Groups in this compound Synthesis

| Functional Group to Protect | Protecting Group Example | Introduction Conditions | Removal Conditions |

| Exocyclic Amino (N2) | Acetyl (Ac) | Acetic anhydride (B1165640) | Mild base (e.g., ammonia (B1221849) in methanol) libretexts.org |

| Exocyclic Amino (N2) | Benzoyl (Bz) | Benzoyl chloride | Base (e.g., ammonia in methanol) libretexts.org |

| Ring Nitrogens (e.g., N7) | Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) libretexts.org |

| Ring Nitrogens | Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst | Mild acid (e.g., aqueous acetic acid) |

Green Chemistry Principles in the Synthesis of this compound and its Analogues

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves reducing waste, avoiding hazardous solvents, improving energy efficiency, and maximizing the incorporation of reactant atoms into the final product. researchgate.net

Traditional purine syntheses often rely on volatile and potentially toxic organic solvents. Green alternatives focus on minimizing or eliminating their use.

Aqueous Reactions: Performing reactions in water is highly desirable from an environmental standpoint. For example, the nucleophilic substitution of 6-chloropurine (B14466) with amines to create N6-substituted purines can often be carried out in aqueous solutions, sometimes with the aid of a base. nih.gov

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) can accelerate reactions dramatically, often allowing them to be performed in the absence of a solvent or in environmentally benign solvents like water. rsc.org The synthesis of C6-substituted purine analogues has been achieved efficiently in neat water under microwave irradiation. rsc.org Similarly, catalyst- and solvent-free C-N coupling reactions of unprotected 6-chloropurine nucleosides have been reported, offering a simple and environmentally friendly method. rsc.org Mechanochemical methods, where mechanical energy initiates reactions, also represent a solvent-free approach that aligns with green chemistry principles. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry because it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while using sub-stoichiometric amounts of the catalytic agent. nih.gov In the context of synthesizing this compound, catalytic methods for methylation are particularly relevant. For instance, catalytic N-methylation of amines using non-toxic methylating agents like dimethyl carbonate or formic acid, often with a ruthenium or other transition metal catalyst, can provide a greener alternative to traditional alkyl halides. researchgate.net

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.orgprimescholars.com A reaction with high atom economy incorporates a large percentage of the reactant atoms into the final product, generating minimal waste. jocpr.com

For example, consider two hypothetical final steps for the N2-methylation:

Stoichiometric Methylation (e.g., Williamson Ether Synthesis analogue): 2-Amino-9-methylpurine + CH₃I + Base → this compound + Base·HI This reaction generates a stoichiometric amount of salt waste, leading to lower atom economy.

Catalytic Hydrogenation using Formaldehyde: 2-Amino-9-methylpurine + CH₂O + H₂ --(Catalyst)--> this compound + H₂O This reductive amination pathway is highly atom-economical, with water being the only byproduct.

Scale-Up Considerations and Process Optimization for Research Compound Production

For many substituted purines, the synthetic routes often involve multi-step sequences starting from commercially available precursors like dichloropurines. semanticscholar.org A common challenge in scaling up such syntheses is the management of reaction conditions, such as temperature and reaction time, which can significantly impact the yield and impurity profile. The purification of intermediates and the final product, often requiring column chromatography on a lab scale, presents a significant bottleneck for larger quantities. nih.gov

Process optimization strategies for producing research-grade this compound would focus on several key areas:

Reagent Selection: Utilizing more cost-effective and less hazardous starting materials and reagents is crucial.

Solvent Minimization and Recycling: Reducing solvent volumes or replacing hazardous solvents with greener alternatives can significantly improve the process's environmental footprint and reduce costs.

Crystallization-based Purification: Developing robust crystallization methods to purify the final product and key intermediates is often more scalable and cost-effective than chromatographic techniques.

Alternative Technologies: Exploring alternative synthesis methods, such as enzymatic synthesis, can offer higher selectivity and milder reaction conditions, which are advantageous for scale-up. mdpi.com Enzymatic routes for producing nucleoside analogues have been shown to be a sustainable alternative to traditional chemical methods. mdpi.com

Below is a table outlining typical considerations for process optimization in the synthesis of substituted purines.

| Parameter | Laboratory-Scale Approach | Scale-Up & Optimization Strategy |

| Starting Material | High-purity, small-quantity reagents | Sourcing from bulk suppliers; assessing cost vs. purity trade-offs. |

| Reaction Conditions | Standard glassware, precise temperature control | Use of jacketed reactors for better heat transfer; optimization of reaction time and temperature to maximize yield and purity. |

| Work-up & Purification | Liquid-liquid extraction, column chromatography | Development of extraction protocols that minimize solvent use; focus on crystallization or precipitation for purification. |

| Solvent Usage | Often high volumes of various organic solvents | Solvent screening to find more efficient or recyclable options; minimizing solvent-to-product ratios. |

| Process Safety | Standard laboratory safety precautions | Comprehensive hazard analysis of all steps; implementation of engineering controls for handling larger quantities of chemicals. |

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification. Derivatization strategies are employed to generate analogues with tailored properties for various research applications, such as structure-activity relationship (SAR) studies. These strategies typically involve substitutions on the purine ring, modification of the N-methylamino group, or isotopic labeling.

Introducing substituents at the C6 and C8 positions of the this compound core is a primary strategy for creating structural diversity. The synthetic approach often begins with a more versatile precursor, such as 2-amino-6-chloro-9-methylpurine or 2,6-dichloro-9-methylpurine.

Starting from 2,6-dichloro-9-methylpurine, selective nucleophilic aromatic substitution (SNAr) reactions can be performed. The chlorine at the C6 position is generally more reactive than the one at the C2 position. This allows for the sequential introduction of different nucleophiles. For instance, reaction with methylamine at the C2 position followed by reaction with another nucleophile at the C6 position can yield a variety of 2,6,9-trisubstituted purines. semanticscholar.orgnih.gov

The C8 position can be functionalized through lithiation of a suitable protected purine precursor, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, including halogens, alkyl, and aryl groups.

The following table summarizes potential derivatization reactions on the purine ring, starting from a suitable precursor.

| Position | Precursor Example | Reagent/Condition | Resulting Substituent |

| C6 | 2-Amino-6-chloro-9-methylpurine | Various amines (R-NH2), heat | Substituted amino groups (-NHR) |

| C6 | 2-Amino-6-chloro-9-methylpurine | Alcohols/Phenols (R-OH), base | Alkoxy/Aryloxy groups (-OR) |

| C6 | 2-Amino-6-chloro-9-methylpurine | Thiols (R-SH), base | Thioether groups (-SR) |

| C8 | Protected 9-methylpurine | 1. LDA (Lithiation)2. Electrophile (e.g., I2) | Halogen (e.g., -I), which can be used for cross-coupling |

Further modification of the N-methylamino group at the C2 position offers another avenue for creating analogues. While direct N-alkylation of the secondary amine can be challenging due to potential reaction at the purine ring nitrogens, it can be achieved under controlled conditions.

A more common approach involves starting with 2-amino-9-methylpurine and performing reductive amination with various aldehydes or ketones to introduce a range of N-substituents. Alternatively, acylation of the 2-amino group followed by reduction can yield N-alkylated products.

Functionalization can also include the introduction of reporter groups, linkers for conjugation to biomolecules, or other functionalities. For example, reaction with an activated carboxylic acid derivative can form an amide bond, linking the purine scaffold to other molecules of interest. nih.gov

Isotopic labeling of this compound is essential for a variety of advanced research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry. nih.gov Stable isotopes such as deuterium (B1214612) (2H or D), carbon-13 (13C), and nitrogen-15 (B135050) (15N) are commonly incorporated.

Deuterium and Tritium (B154650) Labeling: Hydrogen-isotope exchange (HIE) reactions provide a direct method for incorporating deuterium or tritium. nih.gov For purine derivatives, ruthenium nanoparticles have been shown to effectively catalyze the exchange of hydrogen atoms with deuterium gas (D2) or tritium gas (T2) in a suitable solvent like D2O. nih.gov This method allows for regioselective labeling, typically at positions alpha to a nitrogen atom. For the this compound scaffold, this would likely result in deuterium incorporation at the C8 position and potentially on the N-methyl and 9-methyl groups under specific conditions.

Nitrogen-15 Labeling: The synthesis of 15N-labeled purines can be achieved by starting the synthesis with 15N-labeled precursors. For instance, [15N4]-6-chloropurine can be synthesized and then used as a starting material for subsequent reactions to build the desired this compound molecule. royalsocietypublishing.org This approach allows for the incorporation of multiple 15N atoms into the purine core, providing a distinct mass shift for mass spectrometry-based applications.

The table below outlines common isotopic labeling strategies.

| Isotope | Labeling Method | Precursor/Reagent Example | Application |

| 2H (D) | Catalytic Hydrogen-Isotope Exchange (HIE) | D2 gas, Ru Nanoparticles, D2O | Internal standards for LC-MS, metabolic stability studies |

| 3H (T) | Catalytic Hydrogen-Isotope Exchange (HIE) | T2 gas, Ru Nanoparticles | Radioligand binding assays, metabolic tracing |

| 15N | De novo synthesis from labeled precursors | [15N4]-6-chloropurine | NMR structural studies, quantitative proteomics (SILAC), metabolic flux analysis |

| 13C | De novo synthesis from labeled precursors | 13C-labeled glycine or formate | NMR structural studies, metabolic flux analysis |

Molecular Mechanisms of Action and Cellular Interrogation Pre Clinical Focus

Target Identification and Molecular Interaction Profiling

Identifying the specific protein targets of a compound and characterizing the physical nature of their interaction is a foundational step in preclinical research. For 2,6,9-trisubstituted purines, the primary targets are often protein kinases involved in cell cycle regulation and oncogenic signaling. mdpi.comnih.gov

The initial assessment of a compound's potential involves determining its binding affinity and selectivity for its intended targets. This is commonly quantified using in vitro enzyme inhibition assays, which measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50). A lower IC50 value indicates greater potency.

Numerous studies have synthesized libraries of 2,6,9-trisubstituted purines and tested them against panels of kinases to identify potent and selective inhibitors. For instance, derivatives have been developed that show nanomolar potency against Cyclin-Dependent Kinases (CDKs), Bcr-Abl, and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). mdpi.commdpi.comnih.gov The selectivity profile is crucial; a compound that inhibits a specific cancer-related kinase with high potency while sparing other kinases is likely to have a better therapeutic window. Structure-activity relationship (SAR) studies have shown that the nature of the substituents at the C-2, C-6, and N-9 positions is critical for both potency and selectivity. nih.govmdpi.comnih.gov

Table 1: Representative Kinase Inhibitory Activities of Selected 2,6,9-Trisubstituted Purine (B94841) Derivatives This table presents data for compounds structurally related to N,9-Dimethyl-9H-purin-2-amine to illustrate the typical inhibitory activities observed for this class. Data for the specific subject compound is not publicly available.

| Compound ID | Target Kinase | IC50 (µM) | Source |

| Compound 11b | Bcr-Abl | 0.015 | mdpi.com |

| Compound 4f | Bcr-Abl | 0.070 | proquest.com |

| Compound 5j | BTK | 0.41 | proquest.com |

| Compound 5b | FLT3-ITD | 0.38 | proquest.com |

| Compound 28a | CDK12/cyclinK | 0.016 | mdpi.com |

| Compound 21 | CDK5/p35 | 0.16 | nih.gov |

| Compound 14q | PDGFRα | (Potency in nM range) | nih.gov |

Understanding how a compound inhibits an enzyme provides insight into its mechanism of action. For kinase inhibitors based on the purine scaffold, the most common mechanism is competitive inhibition with respect to Adenosine Triphosphate (ATP). nih.govcapes.gov.br Protein kinases use ATP as a co-substrate to transfer a phosphate (B84403) group to their target proteins. The purine core of the inhibitors is structurally similar to the adenine (B156593) base of ATP, allowing these compounds to bind to the ATP-binding pocket of the kinase. mdpi.comnih.gov

In a competitive inhibition model, the inhibitor and the natural substrate (ATP) compete for the same binding site. This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, with no change in the maximum reaction velocity (Vmax). Molecular docking studies are often used to computationally model and visualize how these purine derivatives fit into the ATP-binding site, helping to explain the structure-activity relationships observed in inhibition assays. mdpi.commdpi.com

While enzymatic assays are powerful, direct biophysical techniques provide deeper insights into the thermodynamics and kinetics of the binding event. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used for this purpose, offering label-free analysis of molecular interactions. mdpi.com

Surface Plasmon Resonance (SPR) measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It can determine the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) is calculated. A lower KD value signifies a stronger binding affinity.

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event. By titrating the compound into a solution containing the target protein, ITC can directly determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). mdpi.com

Although specific SPR or ITC data for this compound or closely related 2,6,9-trisubstituted purines are not widely published, these methods are standard in the characterization of potent kinase inhibitors to confirm direct binding and elucidate the thermodynamic drivers of the interaction. mdpi.com

Modulation of Cellular Signaling Pathways and Biological Processes

Ultimately, the preclinical evaluation of a compound must move from isolated proteins to a cellular context. This involves investigating how the compound affects the complex signaling networks that govern cell behavior, such as proliferation, survival, and apoptosis.

Second messengers are intracellular molecules like cyclic Adenosine Monophosphate (cAMP) and cyclic Guanosine Monophosphate (cGMP) that relay signals from receptors on the cell surface to target molecules within the cell. The levels of these cyclic nucleotides are tightly regulated by cyclases (which synthesize them) and phosphodiesterases (PDEs) (which degrade them). nephrojournal.com

While purine metabolism is fundamentally linked to the availability of precursors for cAMP and cGMP, the primary mechanism of action for 2,6,9-trisubstituted purine kinase inhibitors is not typically the direct modulation of these second messenger systems. nih.govnih.gov Instead, their effects are usually a direct consequence of inhibiting protein kinase activity and the subsequent phosphorylation cascades. However, it is recognized that cellular purine levels can influence signaling pathways, including the mTORC1 pathway, which senses nucleotide availability. nih.gov The focus of research for this specific class of purine derivatives has remained on their role as direct kinase inhibitors. nih.gov

The most direct cellular consequence of a kinase inhibitor is the reduced phosphorylation of the kinase's own substrates. Western blot analysis is a common technique used to measure the phosphorylation status of key proteins in a signaling pathway. By treating cancer cells with a 2,6,9-trisubstituted purine inhibitor, researchers can observe whether it effectively blocks the signaling cascade downstream of the target kinase.

For example, potent PDGFRα inhibitors have been shown to decrease the autophosphorylation of the PDGFRα receptor itself and suppress the phosphorylation of downstream signaling proteins like STAT3 and ERK1/2 in leukemia cells. nih.gov Similarly, inhibitors targeting the FLT3-ITD or Bcr-Abl oncoproteins lead to reduced phosphorylation of downstream effectors in the MAPK and STAT pathways. nih.govmdpi.com This inhibition of pro-survival signaling pathways ultimately leads to desired anti-cancer effects, such as arresting the cell cycle and inducing programmed cell death (apoptosis). nih.govnih.gov

Table 2: Representative Cellular Effects of 2,6,9-Trisubstituted Purine Derivatives This table summarizes the observed effects of related compounds in cellular models to illustrate the typical biological consequences of kinase inhibition by this class of molecules.

| Compound Class | Target Pathway | Observed Cellular Effect | Cell Line | Source |

| PDGFRα Inhibitors | PDGFRα / STAT3 / ERK1/2 | Inhibition of STAT3 and ERK1/2 phosphorylation; G1 cell cycle arrest; Apoptosis induction | EOL-1 (human eosinophilic leukemia) | nih.gov |

| Bcr-Abl Inhibitors | Bcr-Abl Signaling | Downregulation of downstream protein levels; G1 cell cycle arrest | KCL22 (chronic myeloid leukemia) | mdpi.com |

| FLT3-ITD Inhibitors | FLT3-ITD / MAPK / STAT | Affected MAPK and STAT pathways; G1 cell cycle arrest | MV4-11 (acute myeloid leukemia) | nih.gov |

| CDK12 Inhibitors | CDK12 / RNA Pol II | Downregulation of cyclinK and Pol II phosphorylation | SK-Br3, HCC1954 (breast cancer) | mdpi.com |

Receptor Dimerization and Translocation Studies in Cell Models

No studies investigating the ability of this compound to induce or inhibit receptor dimerization or translocation in cell models have been identified. Research in this area is crucial for understanding the initial steps of signal transduction that may be modulated by this compound.

Cell-Based Functional Assays and Phenotypic Screening

Detailed cell-based functional assays and phenotypic screening data for this compound are not available in the current body of scientific literature.

Proliferation, Viability, and Apoptosis Induction in in vitro Cell Lines

Specific data on the effects of this compound on cell proliferation, viability, and the induction of apoptosis in various in vitro cell lines have not been published. While some 2,6,9-trisubstituted purine derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines, this information is not directly transferable to this compound. nih.gov

Cellular Differentiation and Morphological Changes

There are no available studies that describe the influence of this compound on cellular differentiation or any associated morphological changes in cell models.

Autophagy and Stress Response Pathway Assessment

The impact of this compound on autophagy and the activation or inhibition of cellular stress response pathways has not been documented in published research.

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

A comprehensive analysis of the cellular responses to this compound at the transcriptomic and proteomic levels is not possible due to the absence of relevant studies.

Gene Expression Profiling via RNA-Seq and qRT-PCR

No data from gene expression profiling studies, such as RNA-Sequencing (RNA-Seq) or quantitative real-time polymerase chain reaction (qRT-PCR), are available for cells treated with this compound. Such analyses would be essential for elucidating the genetic pathways modulated by this compound.

Absence of Pre-clinical Research Data on this compound in Quantitative Proteomics and Post-Translational Modification Analysis

A thorough review of available scientific literature reveals a significant gap in the pre-clinical research surrounding the compound this compound. Specifically, there is no published data from studies utilizing quantitative proteomics or post-translational modification (PTM) analysis to investigate its molecular mechanisms of action and cellular effects.

Quantitative proteomics is a powerful methodology used to determine the relative or absolute abundance of proteins in a sample. This approach is critical in understanding how a compound like this compound might alter the cellular proteome, providing insights into the biological pathways it may influence. Similarly, the analysis of post-translational modifications—such as phosphorylation, ubiquitination, acetylation, and methylation—is essential for elucidating the regulatory mechanisms of protein function. These modifications play a crucial role in nearly all cellular processes, and their alteration by a chemical compound can have profound biological consequences.

Despite the importance of these analytical techniques in modern drug discovery and molecular biology, their application to the study of this compound has not been documented in accessible scientific databases and research articles. Consequently, there are no detailed research findings, data tables, or specific examples of how this compound impacts protein expression levels or induces changes in post-translational modifications within a cellular context.

The absence of such fundamental pre-clinical data means that the molecular targets and broader cellular impact of this compound remain uncharacterized from a proteomics standpoint. Future research employing these advanced analytical strategies would be necessary to begin to understand the compound's mechanism of action at the protein level.

Pharmacological Efficacy and Pharmacodynamic Biomarker Assessment Pre Clinical Animal Models Only

Efficacy Evaluation in Established Animal Models of Disease

Currently, there is a lack of publicly available scientific literature detailing the evaluation of N,9-Dimethyl-9H-purin-2-amine in pre-clinical animal models of neurological diseases.

There are no published studies that have assessed the efficacy of this compound in established animal models of inflammatory or autoimmune diseases.

While in-vitro studies suggest that this compound may act as an inhibitor of Nek2 (NIMA-related kinase 2), a target with implications in cancer, there is a notable absence of published research on its antineoplastic activity in xenograft or syngeneic animal models. smolecule.comnih.gov

Pharmacodynamic Biomarker Identification and Quantification in Animal Tissues

Consistent with the absence of in vivo efficacy studies, there is no available data on the measurement of target engagement biomarkers for this compound in animal tissues.

Information regarding the modulation of cellular pathways by this compound in in vivo animal systems is not present in the current body of scientific literature.

Histopathological and Immunohistochemical Analysis of Animal Tissues

No data is currently available on the histopathological and immunohistochemical effects of this compound in preclinical animal models.

Table 1: Summary of Histopathological Findings in Animal Tissues

No data available.

Table 2: Immunohistochemical Analysis of Protein Expression in Animal Tissues

No data available.

Structure Activity Relationship Sar and Computational Chemistry

Systematic Elucidation of Structure-Activity Relationships

Systematic SAR studies involve modifying a lead compound's structure to observe the resulting changes in biological activity. For purine (B94841) derivatives, this often involves altering substituents at various positions on the purine core to optimize interactions with biological targets.

The substitution pattern of the purine ring is a key determinant of biological activity, and modifications at the C-2, C-6, and N-9 positions are known to enhance binding affinity and selectivity towards targets like protein kinases. nih.gov N-methylated amines are essential bioactive compounds found in numerous pharmaceuticals. nih.gov The process of N-methylation can significantly regulate the biological and pharmaceutical properties of a molecule. nih.govnih.gov

In the context of N,9-Dimethyl-9H-purin-2-amine, the methyl groups at the N-2 and N-9 positions are crucial. The N-9 substitution is a common strategy in designing purine-based inhibitors. For instance, in studies of 2,6,9-trisubstituted purines, alkylation with a small group like a methyl or cyclopropylmethyl group at the N-9 position was found to be favorable for activity against targets such as the Bcr-Abl kinase. mdpi.com This substitution often contributes to the hydrophobicity of the molecule, which can influence how it fits into the hydrophobic pockets of target enzymes. mdpi.com

Further substitutions on the purine ring dramatically alter activity. Studies on 2,6,9-trisubstituted purines have shown that introducing an arylpiperazinyl system at the C-6 position can be beneficial for cytotoxic activity against cancer cell lines, whereas bulky substituents at the C-2 position are often unfavorable. nih.govnih.gov This highlights the specific spatial and electronic requirements of the target's binding site. The activity of this compound would therefore be significantly influenced by the nature of any additional substituents, particularly at the C-6 position.

The positioning of substituents on the purine ring is critical. Purine has four tautomers where a hydrogen atom is bonded to one of the four nitrogen atoms (N1, N3, N7, or N9). wikipedia.org The N-9 substituted isomer is often thermodynamically favored, but the biological activity of other isomers can differ significantly.

The substitution pattern directly influences which of the purine's two rings (pyrimidine or imidazole) might be susceptible to nucleophilic attack or ring-opening reactions. wur.nl In studies of aminopurines, the position of the amino group and the tautomeric form (e.g., N9H vs. N7H) affect the molecule's electronic properties and stability. nih.gov For C8-substituted aminopurines, the N7H tautomer can become more stable than the N9H form in certain solvents, indicating that subtle structural changes can alter fundamental chemical properties. nih.gov

In the context of receptor binding, positional isomerism can dictate the molecule's ability to form key hydrogen bonds. For example, in designing inhibitors for Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), a key enzyme in malaria parasites, N-9 substituted acyclic nucleoside phosphonates were investigated. nih.gov The precise placement of functional groups relative to the N-9 position was found to alter the affinity and selectivity for the parasite enzyme versus the human equivalent. nih.gov Similarly, a study on 6,9-disubstituted purines found that the introduction of a 3-aminobenzyl or 3-hydroxybenzyl group at the N-9 position of 6-(dimethylamino)purine increased its binding affinity for the benzodiazepine (B76468) receptor by over 50-fold. nih.gov This demonstrates that the N-9 position is a critical anchor point for achieving high-affinity binding.

This compound itself is an achiral molecule and does not have stereoisomers. However, stereochemistry becomes a critical factor when chiral centers are introduced into the structure, for instance, by adding a chiral substituent at the N-9 position or modifying the N-2 methyl group.

The synthesis of purine conjugates with chiral molecules like amino acids has highlighted the importance of stereochemistry. In the synthesis of N-(purin-6-yl)dipeptides, the synthetic route chosen was crucial to avoid racemization (the formation of an equal mixture of enantiomers). nih.gov One approach, involving the coupling of N-(purin-6-yl)-(S)-amino acids to another amino acid, led to partial racemization, resulting in a mixture of diastereomers. nih.gov An alternative, racemization-free method had to be employed to obtain the diastereomerically pure target compounds, which are essential for evaluating biological activity accurately, as different stereoisomers can have vastly different pharmacological potencies. nih.gov This underscores the principle that if this compound were to be modified with a chiral moiety, controlling the stereochemistry would be paramount to optimizing its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govelsevierpure.com These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Both 2D and 3D-QSAR models have been successfully applied to series of purine derivatives to predict their activity against various biological targets, including protein kinases and cancer cell lines.

2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D structure of the molecule. For a series of substituted purine analogs targeting the c-Src tyrosine kinase, a 2D-QSAR model was developed using the partial least squares (PLS) regression method. researchgate.net This model showed good predictive power, with a high cross-validated correlation coefficient (q²) of 0.7550 and a predictive correlation coefficient (pred_r²) of 0.7983 for an external test set. researchgate.net

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D properties of molecules. researchgate.net These models require the alignment of the molecules in a series and calculate steric and electrostatic fields around them. For a set of 2,6,9-trisubstituted purine derivatives with antitumor activity, 3D-QSAR models were developed that showed steric properties were more influential than electronic properties in explaining cytotoxicity. nih.govresearchgate.net In another study on purine-based inhibitors of the Bcr-Abl kinase, both CoMFA and CoMSIA models were constructed with high statistical reliability, indicated by q² values of 0.576 and 0.637, respectively. nih.gov These models are powerful tools for rationalizing the design of new, more potent purine derivatives. nih.gov

| QSAR Model Type | Target | q² (Cross-validated r²) | r² (Non-validated r²) | pred_r² (External Validation) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (PLS) | c-Src Tyrosine Kinase | 0.7550 | 0.8319 | 0.7983 | researchgate.net |

| 3D-QSAR (CoMFA) | Bcr-Abl Kinase | 0.576 | - | 0.863 | nih.gov |

| 3D-QSAR (CoMSIA) | Bcr-Abl Kinase | 0.637 | - | 0.842 | nih.gov |

| 3D-QSAR (CoMFA) | Antitumor (NCI-H460 cell line) | 0.52 | 0.98 | - | researchgate.net |

The construction of a robust QSAR model depends heavily on the selection of relevant molecular descriptors. nih.govelsevierpure.com Descriptors are numerical values that encode different aspects of a molecule's structure and properties. Feature selection techniques are used to identify the subset of descriptors that have the most significant correlation with biological activity, thereby reducing model complexity and the risk of overfitting. nih.govelsevierpure.com

In 2D-QSAR studies of purine derivatives, descriptors such as electro-topological state indices (E-state indices like SsCH3E-index), hydrogen bond donor counts, and molecular weight have been found to be important. researchgate.net For example, the SsCH3E-index, which relates to the number of methyl groups, and the SsOHcount, related to hydroxyl groups, were key descriptors in a model for c-Src kinase inhibitors, indicating the importance of these specific functional groups for activity. researchgate.net

In 3D-QSAR, the "descriptors" are the values of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields at thousands of grid points surrounding the molecule. The results are often visualized as contour maps, which show regions where a particular property is favorable or unfavorable for activity. researchgate.netresearchgate.net For 2,6,9-trisubstituted purines, CoMFA contour maps revealed that bulky, sterically favorable groups (represented by green contours) were beneficial near certain positions of the purine ring, while sterically unfavorable regions (yellow contours) indicated that bulk was detrimental at other positions. mdpi.com Similarly, electrostatic maps (blue and red contours) highlight where positive or negative charges, respectively, would enhance binding affinity. mdpi.com This detailed 3D information is crucial for guiding the synthesis of new analogs with improved potency. researchgate.net

| Descriptor Type | Example | Interpretation/Significance | Reference |

|---|---|---|---|

| Topological | SsCH3E-index | Electro-topological state for methyl groups; relates to the presence and electronic environment of -CH3. | researchgate.net |

| Constitutional | H-Donor Count | The number of hydrogen bond donors in the molecule; crucial for receptor interaction. | researchgate.net |

| 3D-Field | Steric Field (CoMFA) | Represents the van der Waals potential; indicates where bulky groups are favored or disfavored for activity. | nih.govmdpi.com |

| 3D-Field | Electrostatic Field (CoMFA) | Represents the Coulombic potential; indicates where positive or negative charges are favored for activity. | nih.govmdpi.com |

| 3D-Field | Hydrophobic Field (CoMSIA) | Represents molecular hydrophobicity; identifies regions where hydrophobic interactions are important for binding. | nih.gov |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to simulate the interactions between a ligand, such as this compound, and its potential biological target at an atomic level. These methods provide valuable insights into binding mechanisms, conformational changes, and the stability of the ligand-protein complex.

Molecular Docking and Binding Pose Prediction of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies can be performed to predict its binding mode within the active site of a relevant protein target. Given that many purine derivatives are known to be protein kinase inhibitors, a suitable target for such a study would be a well-characterized kinase, for instance, Cyclin-Dependent Kinase 2 (CDK2).

The process would involve obtaining a high-resolution crystal structure of the target protein, preparing the protein structure by adding hydrogen atoms and assigning partial charges, and generating a 3D conformation of this compound. Docking software would then be used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

The predicted binding pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the target protein's active site. For example, the purine core of the ligand would be expected to form hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many ATP-competitive inhibitors.

While no specific docking studies for this compound have been published, a study on the closely related isomer, N,9-Dimethyl-9H-purin-6-amine, has identified its presence in a co-crystal structure with an uncharacterized protein (PDB ID: 6YM2). acs.org This structural information, although not for the exact compound of interest, underscores the potential for this class of molecules to engage in specific protein interactions.

| Parameter | Description | Example Software |

|---|---|---|

| Receptor Preparation | Addition of hydrogens, assignment of charges, removal of water molecules. | Schrödinger's Protein Preparation Wizard, AutoDockTools |

| Ligand Preparation | Generation of 3D coordinates, assignment of charges, and definition of rotatable bonds. | LigPrep, Open Babel |

| Docking Algorithm | Algorithm used to explore the conformational space of the ligand within the binding site. | Glide, AutoDock Vina, GOLD |

| Scoring Function | Function to estimate the binding affinity of a given pose. | GlideScore, Vina Score, GoldScore |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements and allowing for the analysis of conformational changes and the stability of the binding interactions.

An MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory can be analyzed to assess the stability of the predicted binding pose. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the persistence of key hydrogen bonds and other interactions observed in the docking pose can be monitored throughout the simulation.

Free Energy Perturbation and MM/GBSA Calculations

To obtain a more quantitative estimate of the binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed.

MM/GBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by "alchemically" transforming one into the other in a series of small steps. While computationally demanding, FEP can provide highly accurate predictions of relative binding affinities, which are invaluable for lead optimization.

| Method | Principle | Typical Application |

|---|---|---|

| MM/GBSA | Combines molecular mechanics energies with implicit solvation models. | Ranking of docked poses, estimating absolute binding free energies. |

| Free Energy Perturbation (FEP) | Calculates relative binding free energies through alchemical transformations. | Lead optimization, predicting the effect of small chemical modifications. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are essential tools in modern drug discovery for identifying novel bioactive compounds from large chemical libraries.

Derivation of Ligand-Based and Structure-Based Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to interact with a specific biological target.

Ligand-based pharmacophore models are derived from a set of known active molecules, assuming that they share common chemical features responsible for their biological activity. To develop a ligand-based model for this compound, one would need a dataset of structurally related purine analogues with their corresponding biological activity data against a specific target. The model would then be generated by aligning the active compounds and identifying the common features.

Structure-based pharmacophore models , on the other hand, are derived from the three-dimensional structure of the ligand-target complex. The key interaction points between the ligand and the protein's active site are identified and translated into pharmacophoric features. In the absence of an experimental structure for this compound, a structure-based model could be developed from the docked pose obtained in a molecular docking study. Studies on other purine derivatives have successfully employed this approach to identify key pharmacophoric features for kinase inhibition. mdpi.com

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold has emerged as a valuable starting point in computational chemistry for the de novo design of novel therapeutic agents, particularly in the realm of kinase inhibitors. De novo drug design aims to construct novel molecular structures from the ground up, often utilizing a core scaffold or fragment known to interact with a biological target. The inherent structural features of this compound, including its hydrogen bond donors and acceptors, and its rigid bicyclic core, make it an attractive template for exploring chemical space and designing potent and selective modulators of enzyme activity.

Computational strategies such as fragment-based growing, linking, and scaffold hopping are instrumental in leveraging the this compound core for novel drug discovery. These methods allow for the systematic exploration of the target's binding site to identify optimal substitutions that enhance binding affinity and selectivity.

Fragment-Based Growing: In this approach, the this compound core acts as a foundational fragment that is computationally "grown" by adding functional groups or larger chemical moieties. This growth is guided by the topology and chemical environment of the target's active site. For instance, in the design of cyclin-dependent kinase 2 (CDK2) inhibitors, the purine scaffold can be elaborated to occupy specific hydrophobic pockets and form key hydrogen bond interactions within the ATP-binding site. researchgate.netnih.gov Molecular docking simulations are employed to predict the binding mode and affinity of the newly designed analogs.

Below is a hypothetical data table illustrating the results of a fragment-based growing approach from the this compound scaffold to design CDK2 inhibitors.

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| N9-P-001 | Phenyl group at C6 | 85 | Leu83, Lys33 |

| N9-P-002 | (4-Hydroxyphenyl) group at C6 | 32 | Leu83, Lys33, Asp86 |

| N9-P-003 | Cyclohexyl group at C6 | 120 | Leu83 |

| N9-P-004 | N-phenylacetamide at C6 | 15 | Leu83, Lys33, Gln131 |

Fragment Linking: This strategy involves identifying other molecular fragments that bind to different sub-pockets of the target's active site and then computationally linking them to the this compound scaffold. This can lead to the discovery of entirely new classes of inhibitors with improved potency and novel binding modes. For example, in targeting Bruton's tyrosine kinase (BTK), a known inhibitor fragment could be linked to the this compound core to create a bivalent inhibitor that spans a larger surface of the kinase domain. nih.gov

Scaffold Hopping: De novo design can also involve "scaffold hopping," where the purine core of this compound is replaced with other isosteric ring systems to explore new chemical space while retaining key binding interactions. This can be particularly useful for improving pharmacokinetic properties or overcoming existing patents. Computational algorithms can suggest alternative scaffolds that maintain the crucial pharmacophoric features of the original this compound scaffold.

The following table provides hypothetical data from a de novo design study for Bruton's tyrosine kinase (BTK) inhibitors, showcasing different design strategies.

| Compound ID | Design Strategy | Scaffold | Predicted IC50 (nM) | Predicted Selectivity vs. other kinases |

| BTK-DG-01 | Fragment Growing | This compound | 12.5 | Moderate |

| BTK-DL-01 | Fragment Linking | This compound | 2.8 | High |

| BTK-SH-01 | Scaffold Hopping | Pyrrolo[2,3-d]pyrimidine | 8.1 | High |

| BTK-DG-02 | Fragment Growing | This compound | 5.6 | High |

The success of these de novo design approaches is heavily reliant on the accuracy of the computational models and scoring functions used to predict binding affinities and poses. Molecular dynamics simulations are often employed to validate the stability of the predicted ligand-protein complexes and to refine the understanding of the key interactions driving binding. researchgate.net Through these iterative cycles of computational design, synthesis, and biological evaluation, the this compound scaffold serves as a powerful tool for the discovery of next-generation therapeutics.

An article on the pharmacokinetic and metabolic profiling of this compound cannot be generated at this time due to a lack of available scientific literature and data on this specific compound. Extensive searches for detailed research findings on its in vitro metabolic stability, biotransformation pathways, and other pharmacokinetic properties have not yielded any specific experimental results.

The current body of publicly accessible scientific research does not appear to contain studies that have investigated the hepatic microsomal stability, intrinsic clearance, hepatocyte stability, or plasma and tissue stability of this compound. Similarly, there is no available information regarding the identification of its metabolites through high-resolution mass spectrometry or the mapping of potential N-demethylation, hydroxylation, and conjugation pathways.

While general metabolic pathways for structurally related purine analogues, such as N-dealkylation and hydroxylation, are known, applying this information to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article, with its detailed structure and data tables, cannot be produced. Further research and publication of studies specifically focused on the pharmacokinetic and metabolic profile of this compound are needed before a comprehensive and accurate article can be written.

Preclinical Pharmacokinetic and Metabolic Profile of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature, no specific preclinical pharmacokinetic or in vitro drug-drug interaction data could be identified for the chemical compound this compound.

This report aimed to provide a detailed overview of the pharmacokinetic and metabolic profiling of this compound in preclinical systems, adhering to a strict outline covering in vivo studies in animal models and in vitro drug-drug interaction potential. However, extensive searches using various chemical identifiers and synonyms, including "N,9-dimethyladenine" and "6-(methylamino)-9-methylpurine," did not yield any published research detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this specific molecule.

The intended sections of this article were to include:

Pharmacokinetic and Metabolic Profiling in Pre Clinical Systems

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition and Induction (in vitro)

Without any available data from preclinical in vivo or in vitro studies, it is not possible to populate these sections with the required detailed research findings and data tables. The scientific community has yet to publish research on the pharmacokinetic properties of N,9-Dimethyl-9H-purin-2-amine, including how it is absorbed and distributed in rodent models, its pathways of elimination and excretion, or its potential to accumulate in various tissues.

Similarly, there is a lack of information regarding the compound's potential to interact with other drugs. Specifically, no in vitro studies have been found that investigate the inhibitory or inductive effects of this compound on the crucial drug-metabolizing enzymes, the cytochrome P450 (CYP) family. Such studies are fundamental in predicting potential drug-drug interactions in a clinical setting.

While the broader class of purine (B94841) derivatives has been the subject of extensive research in various therapeutic areas, the specific pharmacokinetic and metabolic profile of this compound remains uncharacterized in the public domain. Future research is necessary to elucidate these critical parameters to understand the potential of this compound for further development.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for High-Precision Quantification

Chromatography is the cornerstone for separating N,9-Dimethyl-9H-purin-2-amine from impurities, metabolites, or other components in a mixture, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of purine (B94841) derivatives. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of this compound.

Method Development: The development of a reliable HPLC method involves the systematic optimization of several parameters. A C18 column is commonly chosen for the separation of purines due to its hydrophobicity. neliti.com The mobile phase often consists of a mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like methanol (B129727) or acetonitrile, run in either an isocratic or gradient elution mode to achieve optimal separation. neliti.comscitepress.org Detection is typically performed using a UV detector, with the wavelength set to the absorbance maximum of the purine, often around 254-260 nm. scitepress.org

Method Validation: Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. scirp.orgscirp.org Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. frontiersin.org

Accuracy: Determined by recovery studies, this measures the closeness of the test results to the true value. scitepress.org

Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (RSD). scitepress.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scitepress.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1 M Potassium Phosphate (B84403) Buffer (pH 4.0) B: Acetonitrile (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 257 nm |

| Injection Volume | 10 µL |

| Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.999 |

| Accuracy (Recovery %) | 90-110% |

| Precision (RSD %) | < 5% |

| LOD (µg/mL) | ~0.7 |

| LOQ (µg/mL) | ~2.3 |

For the detection and quantification of trace amounts of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. researchgate.netnih.gov

The workflow typically involves a simple sample preparation step, such as protein precipitation with an organic solvent (e.g., acetonitrile) for plasma samples, followed by centrifugation. thermofisher.com The supernatant is then injected into the LC-MS/MS system. Chromatographic separation is achieved using either reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

The mass spectrometer, usually a triple quadrupole instrument, is operated in the positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. This highly specific detection method minimizes interference from the matrix. thermofisher.com An isotopically labeled internal standard is often used to ensure the highest accuracy.

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 164.1) |

| Product Ion (Q3) | Specific fragment ion for quantification (e.g., m/z 149.1) |

| Collision Energy | Optimized for specific fragmentation |

| Detection Limit | Low ng/mL to pg/mL range |

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, particularly if volatile metabolites are of interest. Due to the low volatility of purine bases, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. mdpi.com Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used for this purpose. mdpi.com

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum based on the fragmentation pattern of the derivatized analyte upon electron ionization. The NIST WebBook provides mass spectrum data for the closely related isomer, N,9-Dimethyl-9H-purin-6-amine, indicating that this class of compounds is amenable to GC-MS analysis. nih.govnist.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the purine ring (H-6 and H-8), the N-methyl protons, and the amine proton. The chemical shifts (δ) and coupling constants (J) provide information on the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbons of the purine core and the methyl groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for a complete and definitive assignment of the structure.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Purine C2 | - | ~160-162 |

| Purine C4 | - | ~150-152 |

| Purine C5 | - | ~118-120 |

| Purine C6 | ~8.0-8.2 (singlet) | ~148-150 |

| Purine C8 | ~7.8-8.0 (singlet) | ~140-142 |

| N9-CH₃ | ~3.7-3.9 (singlet) | ~30-32 |

| N-CH₃ (amine) | ~3.1-3.3 (singlet) | ~28-30 |

| N-H (amine) | Broad singlet, variable | - |

Note: Predicted values are based on data for structurally similar substituted purines. redalyc.orgcdnsciencepub.com

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. biomedscidirect.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. acs.orgacs.org

Key expected absorptions include:

N-H Stretch: A moderate, sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. instanano.com

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹. upi.edu

C=N and C=C Stretch: A series of bands in the 1500-1680 cm⁻¹ region due to the stretching vibrations within the purine heterocyclic ring system.

C-N Stretch: Absorptions in the fingerprint region, typically between 1250-1350 cm⁻¹, corresponding to the stretching of the carbon-nitrogen bonds. instanano.com

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Secondary Amine (N-H) | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2850 - 3000 | Aliphatic C-H (Methyl) | Stretching |

| 1500 - 1680 | Purine Ring | C=N and C=C Stretching |

| 1250 - 1350 | Aryl-N and Alkyl-N | C-N Stretching |

UV-Visible Spectroscopy for Quantitative Determination in Assays

UV-Visible spectroscopy is a widely accessible and valuable tool for the quantitative analysis of purine derivatives. The purine ring system exhibits characteristic absorbance in the UV region, allowing for its quantification in various matrices. While specific spectral data for this compound is not extensively published, the expected absorbance maxima can be inferred from the analysis of structurally related purine derivatives.

The principle of quantitative UV-Visible spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative assays, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.

A study on various purine derivatives, such as allantoin (B1664786), uric acid, xanthine, and hypoxanthine (B114508), provides insight into the typical UV-Vis spectral properties of this class of compounds. The λmax for these compounds varies depending on their specific structure and the solvent used. For instance, allantoin exhibits a λmax at 203 nm, while uric acid shows absorbance maxima at 266 nm and 292 nm. ibna.ro Xanthine and hypoxanthine have λmax values of 241/276 nm and 255 nm, respectively. ibna.ro Given the aromatic nature of the purine core in this compound, it is expected to have a distinct λmax in the 200-300 nm range.

The development of a quantitative UV-Vis assay for this compound would involve the preparation of a standard calibration curve by measuring the absorbance of a series of solutions with known concentrations. The linearity of this curve is a critical parameter for ensuring accurate quantification.

Table 1: UV-Vis Absorbance Maxima of Representative Purine Derivatives

| Compound | λmax (nm) |

|---|---|

| Allantoin | 203 |

| Uric Acid | 266, 292 |

| Xanthine | 241, 276 |

Data sourced from a study on purine derivatives analysis. ibna.ro

Capillary Electrophoresis and Microfluidic Systems for Separation and Detection

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of purine derivatives due to their charged nature at different pH values. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary.

The separation of purine bases by CE is influenced by several factors, including the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. The charge of the purine derivatives, which is dependent on their pKa values and the pH of the BGE, is a key determinant of their electrophoretic mobility. For instance, the separation of a mixture of purine bases can be optimized by adjusting the pH of the BGE to control their ionization state.

While specific CE methods for this compound are not detailed in the literature, methods developed for other purine bases can be adapted. For example, a study on the separation of six purine bases utilized a borate (B1201080) buffer at pH 10.0 to achieve baseline separation. The detection limits for these compounds were in the sub-micromolar range, demonstrating the high sensitivity of CE.

Microfluidic Systems

Microfluidic systems, also known as lab-on-a-chip technology, offer a miniaturized platform for performing analytical separations and detections. These systems provide several benefits, including significantly reduced sample and reagent volumes, faster analysis times, and the potential for high-throughput screening.

For the analysis of purine derivatives, microfluidic devices can integrate sample injection, separation, and detection into a single chip. A compact fluorescence analysis system has been developed for the quantification of uric acid in clinical samples, demonstrating the potential of microfluidics in this area. nih.gov This system utilizes an enzyme-based reaction that produces a fluorescent product in an amount proportional to the uric acid concentration. nih.gov A similar approach could potentially be developed for this compound by employing a specific enzymatic or chemical reaction that generates a detectable signal.

The fabrication of microfluidic devices often involves materials like polydimethylsiloxane (B3030410) (PDMS) or glass, and the design of the microchannels is critical for achieving efficient separation and detection. The integration of sensitive detection methods, such as laser-induced fluorescence or electrochemical detection, can further enhance the analytical performance of these systems.

Bioanalytical Method Validation for Pre-clinical Research Samples

The validation of bioanalytical methods is a critical requirement for obtaining reliable data in pre-clinical research. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods. europa.eufda.gov These guidelines ensure that the analytical method is accurate, precise, and reproducible for the intended purpose. A full method validation should be performed for any new analytical method. europa.eu

The key parameters that must be evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Accuracy: The closeness of the measured concentration to the true concentration of the analyte.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV).

Calibration Curve and Linearity: The relationship between the analytical response and the concentration of the analyte. The calibration curve should be linear over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. fda.gov